molecular formula C24H22N2O6S B12921821 4-Thiothymidine 3',5'-dibenzoate CAS No. 93841-35-1

4-Thiothymidine 3',5'-dibenzoate

Cat. No.: B12921821
CAS No.: 93841-35-1
M. Wt: 466.5 g/mol
InChI Key: DTXPUJHMWWHYNV-XUVXKRRUSA-N
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Description

4-Thiothymidine 3’,5’-dibenzoate is a synthetic derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the substitution of a sulfur atom in place of an oxygen atom in the thymidine molecule, along with the esterification of the 3’ and 5’ hydroxyl groups with benzoic acid. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiothymidine 3’,5’-dibenzoate typically involves multiple steps:

    Thio-substitution: The initial step involves the substitution of the oxygen atom in thymidine with a sulfur atom. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.

    Esterification: The 3’ and 5’ hydroxyl groups of the resulting 4-thiothymidine are then esterified with benzoic acid. This step often employs reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction.

Industrial Production Methods: While specific industrial production methods for 4-Thiothymidine 3’,5’-dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Types of Reactions:

    Oxidation: 4-Thiothymidine 3’,5’-dibenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the benzoate groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Various substituted thiothymidine derivatives.

Scientific Research Applications

4-Thiothymidine 3’,5’-dibenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

    Biology: The compound is employed in studies of DNA synthesis and repair mechanisms, given its structural similarity to thymidine.

    Medicine: Research into its potential as an antiviral or anticancer agent is ongoing, leveraging its ability to incorporate into DNA and disrupt normal cellular processes.

    Industry: It may be used in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Thiothymidine 3’,5’-dibenzoate exerts its effects is primarily through its incorporation into DNA. The sulfur atom substitution can lead to altered DNA properties, affecting processes such as replication and repair. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The ester groups may also influence the compound’s solubility and cellular uptake, enhancing its biological activity.

Comparison with Similar Compounds

    4-Thiothymidine: Lacks the benzoate ester groups, making it less lipophilic.

    5-Fluorouracil: Another thymidine analog used in cancer treatment, but with a fluorine substitution.

    Azidothymidine (AZT): An antiviral thymidine analog used in HIV treatment.

Uniqueness: 4-Thiothymidine 3’,5’-dibenzoate is unique due to its dual modifications: the sulfur substitution and the esterification with benzoic acid. These modifications confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can enhance its biological activity and potential therapeutic applications.

Properties

CAS No.

93841-35-1

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1

InChI Key

DTXPUJHMWWHYNV-XUVXKRRUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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